Dembrexine

Overview

Description

Dembrexine is a mucolytic agent primarily used in veterinary medicine to reduce the viscosity of respiratory mucus. It also possesses anti-tussive properties, making it effective in treating respiratory conditions in horses .

Preparation Methods

Dembrexine is synthesized through a series of chemical reactions involving phenolic benzylamine. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is available as this compound hydrochloride monohydrate for laboratory tests .

Chemical Reactions Analysis

Dembrexine undergoes various chemical reactions, including:

Reduction: Similar to oxidation, reduction reactions can occur, but specific reagents and conditions are not widely available.

Substitution: this compound can undergo substitution reactions, particularly involving its phenolic and amine groups.

Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Dembrexine's applications span several scientific domains:

Chemistry

- Used as a reference standard in laboratory tests as prescribed in the European Pharmacopoeia.

- Its chemical reactions include oxidation, reduction, and substitution, which are vital for synthesizing related compounds.

Biology

- Investigated for its effects on respiratory mucus and its potential to enhance respiratory clearance mechanisms.

- Studies indicate that it increases the secretion of serous cells in the respiratory tract, facilitating better mucus movement.

Medicine

- Primarily used in veterinary medicine to treat respiratory diseases in horses, including:

- Acute and chronic bronchitis

- Upper airway infections

- Conditions with increased mucus secretions

Comparative Analysis with Other Mucolytic Agents

This compound can be compared with other mucolytic agents based on their mechanisms and unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Reduces viscosity of respiratory mucus | Specific formulation for equine use |

| Bromhexine | Disrupts mucopolysaccharides | Used in both human and veterinary medicine |

| Acetylcysteine | Breaks disulfide bonds in mucus | Antioxidant properties |

| Carbocisteine | Modifies mucus structure | Fewer side effects compared to Bromhexine |

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

Clinical Efficacy

A study demonstrated that this compound significantly reduced the amount of respiratory mucus in horses suffering from bronchitis, indicating its effectiveness as a mucolytic agent . Furthermore, it has been shown to enhance the concentration of antibiotics in lung secretions, potentially improving treatment outcomes for respiratory infections.

Safety Profile

Research indicates that dosages up to 15 times the therapeutic dose do not lead to significant adverse reactions, suggesting a favorable safety profile during metabolism .

Doping Control Considerations

Investigations into doping control have revealed variability in excretion patterns among individuals, complicating the establishment of universal thresholds for this compound.

Mechanism of Action

Dembrexine exerts its effects by altering the constituents and viscosity of respiratory mucus, thereby improving the efficiency of respiratory clearance mechanisms. It also has an anti-tussive action, which helps reduce coughing. Additionally, this compound enhances the concentrations of antibiotics in lung secretions, making it effective in treating respiratory infections .

Comparison with Similar Compounds

Dembrexine is similar to other mucolytic agents such as:

Ambroxol: Both compounds reduce the viscosity of respiratory mucus and possess anti-tussive properties.

N-acetylcysteine: This compound also has mucolytic effects and is used to break down respiratory mucus.

This compound’s uniqueness lies in its specific use in veterinary medicine for horses and its ability to enhance antibiotic concentrations in lung secretions .

Biological Activity

Dembrexine, a mucolytic agent primarily used in veterinary medicine, has garnered attention due to its biological activity, particularly in treating respiratory conditions in animals. This article explores the compound's mechanisms of action, metabolic pathways, case studies, and comparative analysis with other mucolytic agents.

This compound functions primarily by reducing the viscosity of respiratory mucus. Its biological activity is attributed to several key actions:

- Mucolytic Activity : this compound disrupts the structure of mucopolysaccharides in sputum, facilitating mucus clearance from the respiratory tract. This is critical in treating conditions such as chronic bronchitis and other respiratory diseases in animals .

- Increased Mucus Secretion : The compound enhances secretion from serous cells in the nasal, tracheal, and bronchial glands, as well as type II alveolar cells. This increase in mucus production aids in the effective clearance of secretions .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties, which contribute to improved respiratory function and overall health outcomes in affected animals.

Metabolism and Safety Profile

This compound undergoes biotransformation primarily through hydroxylation of its aromatic ring, leading to various metabolites that are excreted via urine. Studies indicate that even at dosages up to 15 times the therapeutic level, this compound does not result in significant adverse reactions, highlighting its favorable safety profile during metabolism.

Comparative Analysis with Other Mucolytics

This compound can be compared with other mucolytic agents based on their mechanisms of action and unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Bromhexine | Disrupts mucopolysaccharides | Widely used in both human and veterinary medicine |

| Acetylcysteine | Breaks disulfide bonds in mucus | Antioxidant properties; used in various conditions |

| Carbocisteine | Modifies mucus structure | Fewer side effects compared to Bromhexine |

| This compound | Reduces viscosity; increases mucus clearance | Particularly effective for certain veterinary applications |

This compound's unique structural characteristics and specific action on mucus viscosity distinguish it from these compounds, making it especially effective for veterinary applications while maintaining a favorable safety profile.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Case Study 1 : A 12-year-old Tinker mare was treated with this compound for chronic nasal discharge and poor response to previous treatments. After one week of this compound therapy, significant improvement was observed in mucus clearance and overall respiratory function .

- Case Study 2 : In another instance involving horses with recurrent airway obstruction (RAO), this compound was administered as part of a comprehensive treatment plan. The results indicated enhanced respiratory compliance and reduced mucus viscosity, leading to improved clinical outcomes .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in the Veterinary Record highlighted that this compound effectively reduces sputum viscosity and enhances pulmonary surfactant levels, which are crucial for maintaining respiratory health in equines .

- Another research article emphasized the compound's role in managing acute bronchitis and upper airway infections, showcasing its broad applicability across various respiratory ailments in animals .

Properties

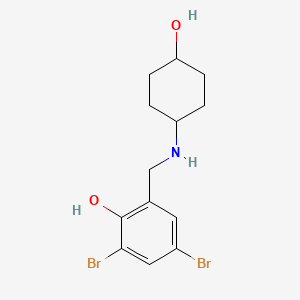

IUPAC Name |

2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br2NO2/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10/h5-6,10-11,16-18H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPQKGMHLHFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016398, DTXSID10868698 | |

| Record name | Dembrexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83200-09-3 | |

| Record name | Dembrexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dembrexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMBREXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F61F502T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.